![molecular formula C16H11Cl4N3O2 B13455177 2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two 2,6-dichlorophenyl groups and an acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide typically involves the reaction of 2,6-dichloroaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased chlorine content.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug with similar structural features.
2-(2,6-dimethylphenyl)amino)benzoic acid: An analog with methyl groups instead of chlorine atoms, exhibiting different chemical properties.
Uniqueness
2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide is unique due to the presence of both 2,6-dichlorophenyl groups and the acetamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11Cl4N3O2 |
|---|---|
Molecular Weight |
419.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C16H11Cl4N3O2/c17-9-3-1-4-10(18)8(9)7-13(24)22-16(21)23-15(25)14-11(19)5-2-6-12(14)20/h1-6H,7H2,(H3,21,22,23,24,25) |
InChI Key |
QNFGHWGIIUAJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC(=N)NC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


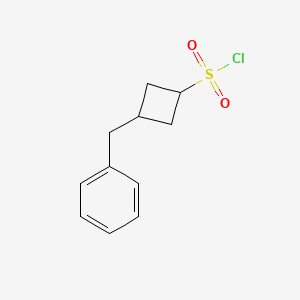
![N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
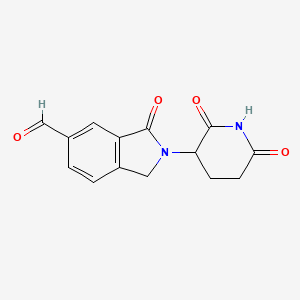
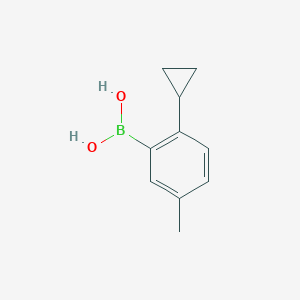
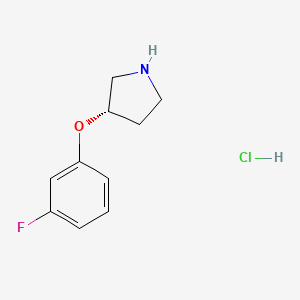
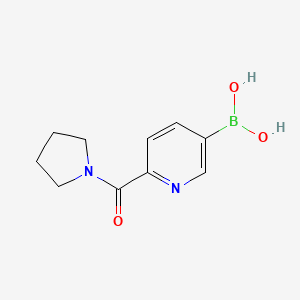
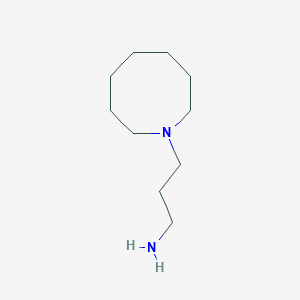
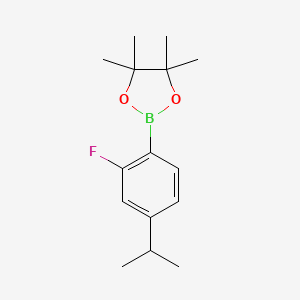
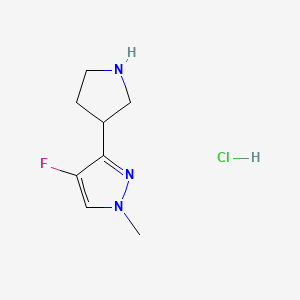
![[1-(Bromomethyl)cyclobutyl]methanol](/img/structure/B13455141.png)
![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13455171.png)
